
3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group and a trifluorobutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors and automated synthesis processes to ensure consistent quality and high throughput. The choice of solvents and catalysts may also be optimized to reduce environmental impact and improve overall sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the aromatic ring.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid
- 3-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid
- 3-(3-Chlorophenyl)-4,4,4-trifluoropentanoic acid
Uniqueness
3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid is unique due to the specific combination of its chlorophenyl and trifluorobutanoic acid moieties. This combination imparts distinct chemical properties, such as increased stability and reactivity, which may not be observed in similar compounds. Additionally, the presence of the trifluoromethyl group enhances its lipophilicity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H8ClF3O2 |
|---|---|
Peso molecular |
252.62 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H8ClF3O2/c11-7-3-1-2-6(4-7)8(5-9(15)16)10(12,13)14/h1-4,8H,5H2,(H,15,16) |
Clave InChI |
VTETUSCOVHNUEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B15310834.png)


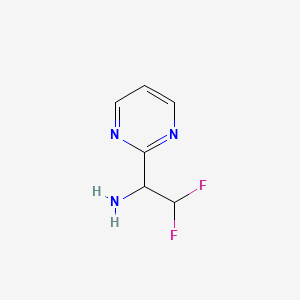
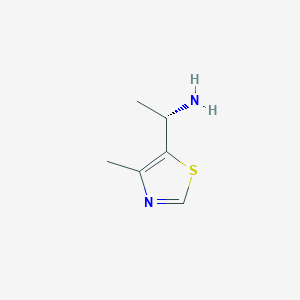
![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
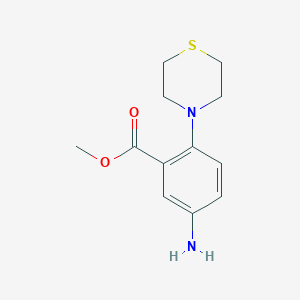
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
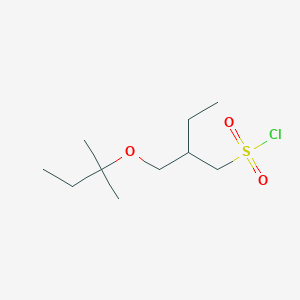
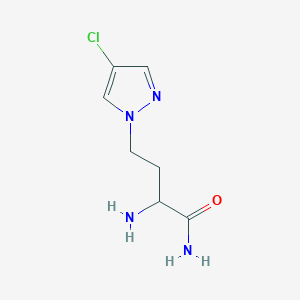

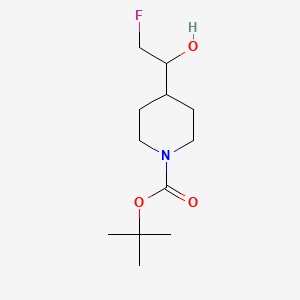
![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
